molecular formula C8H9N5OS2 B11358360 N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-4-carboxamide

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11358360
M. Wt: 255.3 g/mol
InChI Key: WNKQFYFVANXFFD-UHFFFAOYSA-N
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Description

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound that contains both thiadiazole and carboxamide functional groups Thiadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of appropriate thiadiazole derivatives with carboxamide precursors. One common method involves the cyclization of hydrazonoyl halides with thiocyanates or thiosemicarbazides under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine in an ethanol solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives.

Scientific Research Applications

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity . The exact pathways and molecular targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-4-carboxamide is unique due to its specific combination of functional groups and the resulting biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H9N5OS2

Molecular Weight

255.3 g/mol

IUPAC Name

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)thiadiazole-4-carboxamide

InChI

InChI=1S/C8H9N5OS2/c1-4(2)7-11-12-8(16-7)9-6(14)5-3-15-13-10-5/h3-4H,1-2H3,(H,9,12,14)

InChI Key

WNKQFYFVANXFFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CSN=N2

Origin of Product

United States

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